1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
Description
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a urea derivative characterized by a 4-chlorophenyl group and a 7-oxaspiro[3.5]nonan-1-yl moiety. This compound’s structural uniqueness lies in the spirocyclic ether, which may influence solubility, metabolic stability, and interactions with biological targets compared to linear or simpler cyclic urea derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-1-3-12(4-2-11)17-14(19)18-13-5-6-15(13)7-9-20-10-8-15/h1-4,13H,5-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKACLDTEHWDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC3=CC=C(C=C3)Cl)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea typically involves the following steps:
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Formation of the Spirocyclic Nonane Ring: : The spirocyclic nonane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diol or a diketone precursor can undergo cyclization in the presence of a strong acid or base to form the spirocyclic structure.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a suitable nucleophile under controlled conditions.
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Urea Formation: : The final step involves the formation of the urea moiety. This can be achieved by reacting an isocyanate derivative with an amine precursor in the presence of a catalyst or under thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the spirocyclic nonane ring or the chlorophenyl group, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety or the chlorophenyl group, resulting in different reduced products.
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Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group. Common reagents for these reactions include halides, amines, and other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic nonane ring or the chlorophenyl group.
Reduction: Reduced derivatives of the urea moiety or the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
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Organic Synthesis: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
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Material Science: : The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the urea moiety are key functional groups that contribute to its binding affinity and activity. The spirocyclic nonane ring may also play a role in modulating the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
*Estimated based on structural analogs.
Key Comparisons:
However, this may reduce aqueous solubility relative to linear analogs like diflubenzuron .
Lipophilicity (LogP) :
- The spirocyclic compound’s LogP (~3.5–4.0) is intermediate between diflubenzuron (3.8) and 4-methylphenyl-substituted urea (4.43), suggesting balanced membrane permeability and metabolic stability .
Biological Activity :
- Diflubenzuron’s benzoyl group enables insecticidal activity via chitin synthesis inhibition, whereas the spirocyclic compound’s mode of action remains uncharacterized. The spiro structure may target enzymes or receptors requiring steric specificity, as seen in other spiro derivatives .
Synthetic Accessibility :
- Propargyl and 4-methylphenyl derivatives (e.g., ) are synthetically straightforward, while spirocyclic analogs require multi-step synthesis to construct the fused ring system, impacting scalability .
Biological Activity
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by a chlorophenyl group and a spirocyclic nonane ring, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound has the following chemical formula:
- IUPAC Name : this compound
- Molecular Weight : 293.79 g/mol
- CAS Number : 2320506-03-2
The presence of the spirocyclic structure is significant as it can influence the biological interactions of the compound, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorophenyl group and the urea moiety are crucial for binding affinity, while the spirocyclic nonane ring may modulate the compound's conformation, affecting its interaction with enzymes or receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that structural modifications in urea derivatives can enhance their efficacy against various bacterial strains, suggesting that this compound may also possess similar attributes.
Anticancer Potential
The compound's unique structure allows for exploration in cancer research. Preliminary studies suggest that urea derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The mechanism may involve the modulation of signaling pathways related to cancer cell survival.
Anti-inflammatory Effects
Urea derivatives have been investigated for their anti-inflammatory properties. The potential of this compound in reducing inflammation could be linked to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of compounds structurally related to this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Nonane Ring : Through cyclization reactions involving diol or diketone precursors.
- Introduction of the Chlorophenyl Group : Via nucleophilic aromatic substitution.
- Urea Formation : By reacting isocyanate derivatives with amine precursors.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea?
- Methodology : The compound can be synthesized via urea-forming reactions. A common approach involves reacting 4-chlorophenyl isocyanate with 7-oxaspiro[3.5]nonan-1-amine under inert conditions. Key parameters include:
- Solvent : Use anhydrous dichloromethane or toluene to minimize side reactions .
- Catalyst/Base : Triethylamine (TEA) is often employed to neutralize HCl byproducts .
- Temperature : Reflux conditions (e.g., 80–110°C) ensure sufficient reactivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with ethyl acetate/hexane gradients. Typical yields for similar urea derivatives range from 60–85% .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent connectivity. For example, the spirocyclic oxygen in the 7-oxaspiro[3.5]nonane group produces distinct deshielding effects in the 3.5–4.5 ppm range () .
- X-ray Crystallography : Resolve the spirocyclic conformation and urea planar geometry. A mean bond length of 0.005 Å and -factor < 0.07 ensure accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for : 313.11 g/mol) with <2 ppm error .
Q. How can solubility and stability be optimized for in vitro assays?
- Solvent Selection : Test dimethyl sulfoxide (DMSO) for initial stock solutions, but avoid concentrations >1% to prevent cellular toxicity. For aqueous buffers, use co-solvents like ethanol (10–20%) .
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–9) and temperatures (4–37°C). Monitor via HPLC-UV at 254 nm. Urea derivatives typically show stability for ≥48 hours at 25°C .
Advanced Research Questions
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- Antimicrobial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC/MBC). Related urea compounds exhibit MIC values of 8–32 µg/mL .
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. IC values for structurally similar ureas range from 0.5–5 µM .
- Cellular Penetration : Use Caco-2 cell monolayers to assess permeability (P). Compounds with logP >3 often show high membrane penetration .
Q. How can computational modeling predict binding mechanisms and affinity?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like proteases. Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., His57 in trypsin) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability. RMSD values <2 Å indicate stable binding .
- ADMET Prediction : Use SwissADME to forecast properties like bioavailability (Bioavailability Score >0.55) and blood-brain barrier penetration (BBB+) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell-based) using standardized metrics (e.g., % inhibition at 10 µM). Adjust for variables like buffer composition or cell line .
- Dose-Response Validation : Replicate conflicting studies with identical protocols. For example, if IC values vary, test purity via LC-MS to rule out degradation .
- Structural Analog Comparison : Benchmark against known urea derivatives (e.g., 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea, IC = 0.2 µM) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
